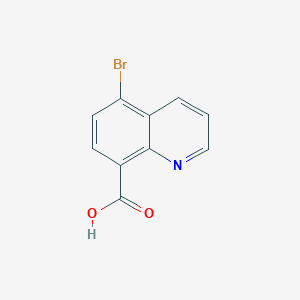

5-Bromoquinoline-8-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDUUZMMJKRMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731459 | |

| Record name | 5-Bromoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928839-62-7 | |

| Record name | 5-Bromoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromoquinoline-8-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Bromoquinoline-8-carboxylic Acid

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive analysis of the primary synthetic pathways to this target molecule, designed for researchers, chemists, and drug development professionals. We delve into two core strategies: de novo construction of the substituted quinoline ring system and post-synthetic functionalization of a pre-formed quinoline core. Each pathway is examined through the lens of mechanistic rationale, experimental feasibility, and strategic optimization. Detailed protocols, comparative analyses, and visual schematics are provided to equip the practicing scientist with the knowledge required to select and execute the most efficient synthesis for their specific application.

Introduction: The Strategic Value of Substituted Quinolines

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs, most notably in the realms of antimalarial and antibacterial therapies.[1] The strategic placement of functional groups, such as halogens and carboxylic acids, dramatically modulates the biological activity and physicochemical properties of the quinoline system.

1.1 Significance of the 8-Carboxy-5-Bromo Substitution Pattern

The 5-bromo and 8-carboxy substituents on the quinoline ring serve distinct and synergistic roles. The carboxylic acid at the C-8 position can act as a key hydrogen bond donor/acceptor or a metal-chelating group, crucial for binding to biological targets like enzymes and receptors.[2] The bromine atom at the C-5 position introduces lipophilicity, can serve as a metabolic blocking site, and provides a reactive handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.

This guide explores the chemical logic and practical execution of synthesizing this high-value compound, providing a foundation for its application in advanced research and development.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals two primary strategic disconnections. The choice between these pathways hinges on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Caption: Core retrosynthetic strategies for this compound.

-

Pathway I (De Novo Construction): This strategy involves forming the quinoline ring from an acyclic, highly substituted aniline precursor. This approach is atom-economical but can be limited by the commercial availability of the required starting materials and the harsh conditions of classic quinoline syntheses, which may not be compatible with all functional groups.

-

Pathway II (Post-Synthetic Functionalization): This strategy begins with a simpler, readily available quinoline derivative and introduces the required bromo and carboxyl functionalities in subsequent steps. This approach often offers greater flexibility and milder reaction conditions but may involve more synthetic steps.

Pathway I: De Novo Quinoline Ring Construction via Skraup Synthesis

The Skraup synthesis is a powerful, albeit aggressive, method for constructing the quinoline core.[3][4] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5]

3.1 Mechanistic Rationale

The reaction proceeds through several key stages:

-

Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6]

-

Michael Addition: The aniline precursor undergoes a conjugate (Michael) addition to acrolein.

-

Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a dihydroquinoline.

-

Oxidation: An oxidizing agent (classically the nitrobenzene corresponding to the aniline used) oxidizes the dihydroquinoline to the aromatic quinoline product.[4]

3.2 Proposed Synthesis from 4-Bromo-2-aminobenzoic Acid

To obtain the target molecule directly, one would theoretically start with 4-Bromo-2-aminobenzoic acid.

Caption: Proposed Skraup synthesis of the target molecule.

3.3 Field-Proven Insights and Challenges

While theoretically direct, this pathway presents significant practical challenges:

-

Harsh Conditions: The strongly acidic and high-temperature conditions of the Skraup reaction can easily lead to the decarboxylation of the starting material, resulting in the formation of 5-bromoquinoline as a major byproduct.

-

Reaction Violence: The archetypal Skraup reaction is notoriously exothermic and can be violent if not carefully controlled.[4] The use of moderators like ferrous sulfate is often necessary.

-

Low Yields: The combination of potential decarboxylation and the formation of polymeric tars from acrolein self-condensation often leads to low yields of the desired carboxylic acid product.

For these reasons, Pathway I is generally considered less practical for the laboratory-scale synthesis of this specific target compared to the functionalization strategies outlined below.

Pathway II: Functionalization of a Pre-formed Quinoline Core

This strategy is often preferred due to its modularity, milder conditions, and more predictable outcomes. We will explore two viable sub-strategies.

Sub-Strategy A: Regioselective Bromination of Quinoline-8-carboxylic Acid

This is arguably the most logical and efficient route. It involves the synthesis of the quinoline-8-carboxylic acid precursor followed by a directed bromination.

4.1.1 Synthesis of the Quinoline-8-carboxylic Acid Precursor

Quinoline-8-carboxylic acid can be prepared via the Pfitzinger reaction or, more commonly, by the oxidation of a readily available precursor like 8-methylquinoline.

Caption: Oxidation of 8-methylquinoline to the carboxylic acid.

4.1.2 Regioselective Bromination: Mechanism and Conditions

The quinoline ring system is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The carboxylic acid at C-8 is also a deactivating, meta-directing group. Therefore, substitution will occur on the carbocyclic (benzene) ring. The C-5 and C-7 positions are the most activated sites for electrophilic attack. Studies on the bromination of 8-substituted quinolines confirm that substitution occurs preferentially at the 5- and 7-positions.[7] By carefully controlling the stoichiometry of the brominating agent, selective mono-bromination at the C-5 position can be achieved.

Caption: Regioselective bromination of the quinoline-8-carboxylic acid precursor.

4.1.3 Detailed Experimental Protocol: Synthesis via Bromination

This protocol is a representative procedure based on established methods for quinoline bromination.[7]

Step 1: Synthesis of Quinoline-8-carboxylic Acid

-

To a stirred solution of 8-methylquinoline (1 eq.) in pyridine and water, add potassium permanganate (KMnO₄, 3-4 eq.) portion-wise, maintaining the temperature below 50°C.

-

Heat the mixture at reflux for 4-6 hours until the purple color of the permanganate has discharged.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Combine the filtrates and concentrate under reduced pressure.

-

Acidify the residue with concentrated hydrochloric acid (HCl) to a pH of ~3-4 to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield Quinoline-8-carboxylic acid.

Step 2: Synthesis of this compound

-

In a flask protected from light, dissolve Quinoline-8-carboxylic acid (1 eq.) in concentrated sulfuric acid at 0°C.

-

Slowly add N-Bromosuccinimide (NBS, 1.05 eq.) in small portions, ensuring the temperature remains below 10°C.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.

-

Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Sub-Strategy B: Carboxylation of 5-Bromoquinoline

This alternative route involves synthesizing 5-bromoquinoline first and then introducing the C-8 carboxyl group.

4.2.1 Synthesis of 5-Bromoquinoline

5-Bromoquinoline is readily accessible via a Sandmeyer reaction from 5-aminoquinoline or through the direct electrophilic bromination of quinoline.[8] The Sandmeyer route often provides higher purity and regioselectivity.

4.2.2 Introduction of the C-8 Carboxyl Group

Direct carboxylation at the C-8 position is challenging. A more reliable method involves the introduction of a functional group handle at C-8 that can be subsequently converted to a carboxylic acid. A practical intermediate is 5-bromoquinoline-8-carbaldehyde.[9] This aldehyde can be synthesized and then oxidized to the target carboxylic acid.

Caption: Experimental workflow for the synthesis via carboxylation of 5-bromoquinoline.

4.2.3 Detailed Experimental Protocol: Synthesis via Oxidation of Aldehyde

Step 1: Synthesis of 5-Bromoquinoline (Sandmeyer Reaction) [8]

-

Dissolve 5-aminoquinoline (1 eq.) in aqueous hydrobromic acid (HBr) and cool to 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr.

-

Add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂) will occur.

-

Warm the mixture to 50-75°C for 1-2 hours to complete the reaction.

-

Cool, basify with sodium hydroxide, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify by column chromatography to yield 5-bromoquinoline.

Step 2: Oxidation of 5-Bromoquinoline-8-carbaldehyde to the Carboxylic Acid

-

Dissolve 5-bromoquinoline-8-carbaldehyde (1 eq.) in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone), at room temperature.

-

Stir the reaction until the starting material is consumed (monitor by TLC).

-

Quench the reaction appropriately (e.g., with isopropanol for KMnO₄ or Jones reagent).

-

Perform an acidic workup. Filter the precipitated product, wash with water, and dry to obtain this compound.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on several factors, which are summarized below.

| Feature | Pathway I (Skraup) | Pathway II-A (Bromination) | Pathway II-B (Carboxylation) |

| Number of Steps | 1 (Theoretically) | 2 | 2-3 |

| Starting Materials | 4-Bromo-2-aminobenzoic acid (less common) | 8-Methylquinoline (common) | 5-Aminoquinoline (common) or 5-Bromoquinoline |

| Reaction Conditions | Very Harsh (Strong Acid, High Temp) | Moderate to Harsh (Strong Acid) | Moderate |

| Key Challenges | Decarboxylation, Low Yield, Safety | Regiocontrol of bromination | Introduction of C8-functionality |

| Scalability | Poor | Good | Good |

| Overall Viability | Low | High (Recommended) | High |

Conclusion and Recommendation

This guide has detailed the primary synthetic strategies for obtaining this compound. While the de novo Skraup synthesis (Pathway I) is conceptually direct, its harsh conditions and potential for side reactions make it practically challenging for this specific target.

The post-synthetic functionalization approaches (Pathway II) offer significantly more reliable and flexible routes. Pathway II-A, involving the regioselective bromination of quinoline-8-carboxylic acid, stands out as the most efficient and recommended strategy. This route utilizes readily available starting materials and involves well-understood, high-yielding transformations, making it ideal for both laboratory-scale synthesis and potential scale-up operations. Pathway II-B provides a solid alternative, particularly if the 5-bromoquinoline-8-carbaldehyde intermediate is accessible. By understanding the mechanistic principles and practical considerations of each pathway, researchers can confidently produce this valuable compound for their discovery programs.

References

- 1. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. iipseries.org [iipseries.org]

- 7. acgpubs.org [acgpubs.org]

- 8. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromoquinoline-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 5-bromoquinoline-8-carboxylic acid. This document is meticulously crafted to provide researchers, scientists, and drug development professionals with a thorough understanding of the core physicochemical properties of this intriguing heterocyclic compound. In the realm of medicinal chemistry, the quinoline scaffold is a cornerstone, known for its versatile pharmacological activities. The introduction of a bromine atom and a carboxylic acid group at specific positions on this scaffold, as in this compound, can significantly influence its biological and chemical behavior. This guide moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the practical application of this knowledge in a laboratory setting. Every protocol described herein is designed as a self-validating system, ensuring technical accuracy and trustworthiness.

Compound Identity and Structure

This compound is a halogenated derivative of quinoline-8-carboxylic acid. The presence of the electron-withdrawing bromine atom at the 5-position and the acidic carboxylic acid group at the 8-position of the quinoline ring system are key determinants of its chemical reactivity and potential biological activity.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 928839-62-7 | [BLD Pharm][2] |

| Molecular Formula | C₁₀H₆BrNO₂ | [PubChem][1] |

| Molecular Weight | 252.06 g/mol | [PubChem][1] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Br | [PubChem][1] |

| InChI Key | SMDUUZMMJKRMDS-UHFFFAOYSA-N | [PubChem][1] |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively available in the public domain, we can infer and predict these properties based on its structure and data from related compounds.

Table 2: Core Physicochemical Data

| Property | Value | Method | Source |

| Melting Point | No data available | Experimental | - |

| Boiling Point | No data available | Experimental | - |

| Aqueous Solubility | Predicted to be sparingly soluble | - | Inferred |

| pKa | No data available | Experimental | - |

| LogP (Octanol-Water Partition Coefficient) | 2.4 | Computed (XLogP3) | [PubChem][1] |

Expert Insights:

-

Solubility: The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent. In acidic solutions, the carboxylic acid will be protonated and less soluble, while in basic solutions, it will form a more soluble carboxylate salt. The bulky, hydrophobic quinoline ring and the bromine atom will generally limit its aqueous solubility.

-

pKa: The pKa of the carboxylic acid group is expected to be in the range of 3-5, typical for aromatic carboxylic acids. The electron-withdrawing nature of the quinoline ring system may slightly increase its acidity compared to benzoic acid. The nitrogen atom of the quinoline ring will have a pKa of around 4-5, making it weakly basic.

-

LogP: The computed LogP value of 2.4 indicates a moderate level of lipophilicity. This is a crucial parameter for cell membrane permeability. A balanced LogP is often sought in drug candidates to ensure sufficient solubility and membrane transport.

Experimental Protocols for Physicochemical Characterization

To obtain reliable experimental data, the following standard methodologies are recommended.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of the corresponding aldehyde, 5-bromoquinoline-8-carbaldehyde, which is commercially available.[3][4][5]

Protocol: Oxidation of 5-Bromoquinoline-8-carbaldehyde

-

Dissolution: Dissolve 5-bromoquinoline-8-carbaldehyde (1.0 eq) in a suitable solvent such as a mixture of tert-butanol and water.

-

Addition of Oxidizing Agent: To the stirred solution, add a solution of potassium permanganate (KMnO₄) (approx. 1.5-2.0 eq) in water dropwise at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filtration and Acidification: Filter the reaction mixture to remove the MnO₂ precipitate. Wash the precipitate with water. Acidify the filtrate with a dilute solution of hydrochloric acid (HCl) to a pH of approximately 2-3.

-

Isolation: The desired product, this compound, should precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Workflow for the synthesis of this compound.

Determination of Physicochemical Properties

Melting Point Determination:

-

Apparatus: Capillary melting point apparatus.

-

Procedure: A small, dry sample of the purified compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised at a slow, controlled rate (1-2 °C/min) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. A sharp melting range is indicative of high purity.

Solubility Determination (Shake-Flask Method):

-

Apparatus: Temperature-controlled shaker, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial. The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The suspension is then centrifuged or filtered to remove the undissolved solid. The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method like HPLC or UV-Vis spectrophotometry.

pKa Determination (Potentiometric Titration):

-

Apparatus: Calibrated pH meter, burette, magnetic stirrer.

-

Procedure: A solution of the compound of known concentration is prepared in water or a co-solvent if solubility is limited. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant. A titration curve (pH vs. volume of titrant) is plotted. The pKa value(s) can be determined from the midpoint of the buffer region(s) of the curve.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted):

-

The aromatic protons on the quinoline ring will appear in the downfield region, typically between 7.0 and 9.0 ppm.

-

The carboxylic acid proton will be a broad singlet, highly deshielded, appearing at δ > 10 ppm.

-

The coupling patterns (doublets, triplets, etc.) of the aromatic protons will provide information about their relative positions.

¹³C NMR Spectroscopy (Predicted):

-

The carbon atoms of the quinoline ring will resonate in the aromatic region (110-160 ppm).

-

The carbonyl carbon of the carboxylic acid will be significantly downfield, typically in the range of 165-185 ppm.

UV-Vis Spectroscopy:

-

Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π-π* transitions of the aromatic system. The exact λmax values and molar absorptivities would need to be determined experimentally.

Caption: Workflow for spectroscopic analysis.

Relevance in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[7] Quinoline-carboxylic acids, in particular, have shown significant potential as inhibitors of various enzymes.

Potential Therapeutic Applications:

-

Anticancer Activity: Many quinoline derivatives exhibit antiproliferative effects against various cancer cell lines.[7] The mechanism of action can vary, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[8]

-

Enzyme Inhibition: Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a target for anticancer and immunosuppressive drugs.[9][10]

-

Anti-inflammatory and Antioxidant Properties: Some quinoline-related carboxylic acid derivatives have demonstrated anti-inflammatory and antioxidant activities.[7]

Structure-Activity Relationship (SAR) Insights:

The introduction of a bromine atom at the 5-position can influence the compound's properties in several ways:

-

Increased Lipophilicity: The bromine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

-

Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density of the quinoline ring, potentially affecting its binding affinity to biological targets.

-

Metabolic Stability: The presence of a halogen can sometimes block sites of metabolism, leading to a longer half-life in the body.

The carboxylic acid group at the 8-position is a key functional group that can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the active site of a target protein.

Conclusion and Future Directions

This compound is a compound of significant interest for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed protocols for its synthesis and characterization. While there is a lack of specific experimental data in the public domain, the information presented here provides a solid foundation for researchers to initiate their own studies.

Future work should focus on the experimental determination of the key physicochemical parameters outlined in this guide. Furthermore, the biological activity of this compound should be systematically evaluated against a panel of relevant biological targets, such as protein kinases and dihydroorotate dehydrogenase, to explore its therapeutic potential. The insights gained from such studies will be invaluable in guiding the design and development of novel quinoline-based therapeutic agents.

References

- 1. This compound | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 928839-62-7|this compound|BLD Pharm [bldpharm.com]

- 3. 5-Bromoquinoline-8-carbaldehyde | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Bromoquinoline-8-carboxylic Acid (CAS No. 928839-62-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoline-8-carboxylic acid, identified by the CAS number 928839-62-7, is a halogenated heterocyclic compound that has emerged as a valuable building block in the landscape of medicinal chemistry and materials science.[1][2] Its rigid quinoline scaffold, combined with the reactive handles of a carboxylic acid and a bromine atom, provides a versatile platform for the synthesis of complex molecular architectures with diverse biological activities. This guide offers a comprehensive overview of its chemical properties, synthesis, and burgeoning applications, with a particular focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C10H6BrNO2 and a molecular weight of 252.06 g/mol .[1][3]

| Property | Value | Source |

| CAS Number | 928839-62-7 | [1] |

| Molecular Formula | C10H6BrNO2 | [1] |

| Molecular Weight | 252.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Br | [1] |

| Topological Polar Surface Area | 50.2 Ų | [3] |

| Storage Temperature | Room temperature, sealed in a dry environment. | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of a suitable precursor, 5-bromo-8-methylquinoline.[4] This transformation leverages the relative stability of the quinoline ring system to allow for the selective oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: Oxidation of 5-bromo-8-methylquinoline

This protocol is based on established chemical transformations for the synthesis of quinoline carboxylic acids.[4]

Step 1: Preparation of 5-bromo-8-methylquinoline

The starting material, 5-bromo-8-methylquinoline, can be synthesized through various methods, including the Skraup synthesis or subsequent modification of the quinoline core.

Step 2: Oxidation to this compound

-

Dissolution: Dissolve 5-bromo-8-methylquinoline in a 3:2 mixture of concentrated sulfuric acid (H₂SO₄) and water (H₂O) to create a 0.1 M solution. This acidic medium facilitates the subsequent oxidation.

-

Addition of Oxidant: To the solution, add chromium trioxide (CrO₃) in a 10-fold molar excess (10 equivalents). Chromium trioxide is a powerful oxidizing agent capable of converting the methyl group to a carboxylic acid.

-

Reaction Conditions: Heat the reaction mixture to 90°C and maintain this temperature for 2 hours with continuous stirring. The elevated temperature is necessary to drive the oxidation to completion.

-

Work-up and Isolation: After the reaction is complete, carefully pour the mixture into ice water. This will quench the reaction and precipitate the crude product.

-

Purification: Collect the precipitate by filtration. The resulting orange solid is this compound. A reported yield for this reaction is 62%.[4]

-

Characterization: The product can be further purified by recrystallization from a suitable solvent. Characterization can be performed using techniques such as Mass Spectrometry, which should show a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ at 252 and 254, reflecting the isotopic distribution of bromine.[4]

References

An In-depth Technical Guide to the Crystal Structure of 5-Bromoquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoquinoline-8-carboxylic acid is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, which is a cornerstone in the development of numerous therapeutic agents, understanding its three-dimensional structure is paramount for rational drug design and the engineering of novel materials. This guide provides a comprehensive overview of this compound, with a focus on its structural characteristics. While a definitive public crystal structure determination is not available at the time of this writing, this document outlines the established synthetic routes, a detailed, field-proven workflow for its crystal structure elucidation via single-crystal X-ray diffraction, and an expert analysis of its anticipated structural features and intermolecular interactions based on analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this promising molecule.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of a wide array of pharmaceuticals with diverse therapeutic applications, including anti-malarial, anti-cancer, and anti-inflammatory agents. The introduction of a bromine atom and a carboxylic acid moiety at the 5- and 8-positions, respectively, is expected to significantly modulate the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and hydrogen bonding capabilities. The carboxylic acid group, in particular, is a key functional group in over 450 approved drugs, often playing a crucial role in target binding and pharmacokinetic profiles[1]. Consequently, a detailed understanding of the solid-state structure of this compound is a critical prerequisite for its development as a therapeutic agent or a functional material.

Synthesis and Crystallization

The preparation of high-purity single crystals is the rate-limiting step in any crystallographic study[2]. The following sections detail a robust synthetic protocol and a generalized crystallization methodology for this compound.

Synthesis of this compound

A validated two-step synthesis for this compound has been reported, starting from 5-bromo-8-methylquinoline[1][3].

Step 1: Synthesis of 5-bromo-8-methylquinoline This precursor can be synthesized through established methods for the bromination of quinoline derivatives[4].

Step 2: Oxidation to this compound The oxidation of the methyl group at the 8-position to a carboxylic acid is the final step in the synthesis[1][3].

Experimental Protocol:

-

Dissolve 5-bromo-8-methylquinoline in a 3:2 mixture of sulfuric acid and water to create a 0.1 M solution.

-

Add 10 equivalents of chromium trioxide (CrO₃) to the solution.

-

Heat the reaction mixture to 90°C for 2 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with water to remove any residual acid.

-

The resulting orange solid is this compound, which can be further purified by recrystallization[1][3].

Crystallization

The growth of diffraction-quality single crystals is a meticulous process that involves the slow approach to supersaturation.

Experimental Protocol for Crystallization:

-

Solvent Screening: Begin by testing the solubility of the purified this compound in a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, and toluene).

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the outer, larger volume of the container, place a solvent in which the compound is less soluble (an anti-solvent). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

-

Cooling: Prepare a saturated solution at an elevated temperature and then slowly cool it to room temperature or below.

Workflow for Crystal Structure Determination

The following diagram and protocol outline a standard workflow for the determination of the crystal structure of this compound using single-crystal X-ray diffraction.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary data collection is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected.

-

Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for experimental factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The final data is typically deposited in a crystallographic database in the CIF format.

Anticipated Crystal Structure and Intermolecular Interactions

Based on the known crystal structures of related aromatic carboxylic acids and quinoline derivatives, several key structural features can be anticipated for this compound.

Molecular Geometry

The quinoline ring is expected to be largely planar. The carboxylic acid group may be twisted out of the plane of the quinoline ring due to steric hindrance with the peri-hydrogen atom.

Intermolecular Interactions

The solid-state structure will likely be dominated by a network of intermolecular hydrogen bonds. A common and highly stable motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds[5].

Caption: Potential Intermolecular Interactions.

In addition to the carboxylic acid dimer, other interactions such as C-H···O hydrogen bonds and π-π stacking between the quinoline rings are also likely to play a role in stabilizing the crystal packing. The presence of the bromine atom could also lead to halogen bonding interactions.

Tabulated Physicochemical and Anticipated Crystallographic Data

| Property | Value/Anticipated Value | Source |

| Molecular Formula | C₁₀H₆BrNO₂ | [6] |

| Molecular Weight | 252.06 g/mol | [6] |

| CAS Number | 928839-62-7 | [6] |

| Crystal System | Monoclinic or Orthorhombic | Expert Anticipation |

| Space Group | P2₁/c or P-1 (for dimers) | Expert Anticipation |

| Key Intermolecular Interactions | O-H···O hydrogen bonds, π-π stacking | [5][7] |

Potential Applications in Drug Development

Quinoline-based carboxylic acids have shown promise as anti-proliferative, anti-oxidative, and anti-inflammatory agents. The specific substitution pattern of this compound makes it an interesting candidate for further investigation in these areas. The carboxylic acid moiety can act as a bioisostere for other functional groups, and its ability to chelate metal ions could also be explored for therapeutic or diagnostic applications.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. The anticipated structural features, dominated by strong intermolecular hydrogen bonding, provide a solid basis for understanding its physicochemical properties. The detailed workflow for its crystal structure determination serves as a practical guide for researchers. Further studies, including co-crystallization and biological activity screening, are warranted to fully explore the potential of this intriguing molecule in drug discovery and materials science.

References

- 1. This compound | 928839-62-7 [chemicalbook.com]

- 2. cenmed.com [cenmed.com]

- 3. 5-Bromoquinoline-8-carboxaldehyde | C10H6BrNO | CID 16414243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Versatile Heterocyclic Scaffold

An In-Depth Technical Guide to 5-Bromoquinoline-8-carboxylic Acid: Synthesis, Reactivity, and Applications

This compound is a halogenated heterocyclic compound built upon the quinoline framework. Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for a wide spectrum of biological activities and unique physicochemical properties.[1][2][3] This guide provides a detailed exploration of this compound, a strategically important building block whose value lies in its dual functionality: a carboxylic acid group ripe for derivatization and a bromine atom positioned for advanced coupling chemistries.

This molecule serves as a pivotal precursor for the synthesis of novel therapeutic agents, functional materials, and complex coordination polymers. For researchers and drug development professionals, understanding its synthesis, reactivity, and potential applications is key to unlocking new avenues in chemical and pharmaceutical innovation.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 928839-62-7 | PubChem[4], ChemicalBook[5] |

| Molecular Formula | C₁₀H₆BrNO₂ | PubChem[4] |

| Molecular Weight | 252.06 g/mol | PubChem[4] |

| Appearance | Orange solid | ChemicalBook[5] |

| SMILES | C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Br | PubChem[4] |

| InChIKey | SMDUUZMMJKRMDS-UHFFFAOYSA-N | PubChem[4] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved through the oxidation of its methyl-substituted precursor, 5-bromo-8-methylquinoline. This transformation leverages a strong oxidizing agent to convert the methyl group into a carboxylic acid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for the oxidation of alkyl-substituted quinolines.[5]

Objective: To synthesize this compound via the oxidation of 5-bromo-8-methylquinoline.

Materials:

-

5-bromo-8-methylquinoline (1 equivalent)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water (H₂O)

-

Chromium Trioxide (CrO₃) (10 equivalents)

-

Ice

Procedure:

-

Prepare the Reaction Solvent: Carefully prepare a 3:2 (v/v) solution of concentrated sulfuric acid and deionized water. This exothermic process should be performed in an ice bath with slow addition of acid to water.

-

Dissolve Starting Material: Dissolve the 5-bromo-8-methylquinoline in the prepared H₂SO₄-H₂O solution to create a 0.1 M solution.

-

Initiate Oxidation: To the stirred solution, carefully add chromium trioxide (10 equivalents) in portions. The temperature of the reaction mixture will increase.

-

Reaction Maintenance: Heat the reaction mixture to 90 °C and maintain this temperature for 2 hours, monitoring the reaction progress if possible (e.g., by TLC).

-

Product Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a large volume of crushed ice. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold deionized water to remove any residual acid. Dry the product under vacuum to yield this compound as an orange solid.[5] The reported yield for this method is 62%.[5]

Self-Validation and Causality: The use of a strong oxidizing agent like CrO₃ in a highly acidic medium is crucial for the complete oxidation of the relatively stable aryl-methyl group to a carboxylic acid. The acidic environment protonates the quinoline nitrogen, increasing the compound's solubility and activating the ring system, while the high temperature provides the necessary energy to overcome the activation barrier of the C-H bond cleavage. The precipitation in ice water serves a dual purpose: it quenches the reaction and exploits the low solubility of the carboxylic acid product in cold aqueous media for efficient isolation.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from its two distinct functional handles, which allow for orthogonal chemical modifications.

Reactivity Map

Caption: Reactivity and derivatization pathways for the core molecule.

Applications in Medicinal Chemistry

The quinoline nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs.[1][6] Derivatives have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][7][8]

-

Amide and Ester Formation: The carboxylic acid at the 8-position is a key site for modification. It can be readily converted into amides or esters by coupling with various amines or alcohols. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents, which can modulate properties like solubility, cell permeability, and target binding affinity.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 5-position is a versatile handle for creating carbon-carbon and carbon-heteroatom bonds.[8] Reactions such as the Suzuki-Miyaura coupling (with boronic acids) or Buchwald-Hartwig amination (with amines) enable the introduction of new aryl, heteroaryl, or amino groups. This strategy is fundamental for building molecular complexity and accessing novel chemical space in the search for potent and selective drug candidates.

Role in Coordination Chemistry and Materials Science

This compound is a heteroditopic ligand, meaning it possesses two different coordinating sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group.[9] This dual nature makes it an excellent candidate for constructing coordination polymers and Metal-Organic Frameworks (MOFs).

-

Ligand Design: The rigid quinoline backbone provides a well-defined geometry, while the carboxylate group offers a versatile binding mode (monodentate or bidentate). This allows for the targeted design of multi-dimensional structures when combined with various metal ions.[9]

-

Functional Materials: By analogy with other functionalized quinoline and isoquinoline ligands, the resulting coordination polymers could exhibit interesting properties for applications in gas storage, catalysis, or as fluorescent chemosensors for detecting metal ions.[1][9][10] The bromine atom can also serve as a site for post-synthetic modification of the resulting framework, further tuning its properties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]

-

H302: Harmful if swallowed (Acute toxicity, oral).[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation. Its straightforward synthesis and, more importantly, its orthogonal functional handles—the carboxylic acid and the bromine atom—provide a robust platform for generating diverse molecular architectures. For scientists in drug discovery, it offers a reliable starting point for building libraries of novel compounds with potential therapeutic value. For materials scientists, it is a well-defined building block for creating functional coordination polymers with tailored properties. A thorough understanding of its chemistry is essential for leveraging its full potential in advancing these critical fields of research.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 928839-62-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 9. re.public.polimi.it [re.public.polimi.it]

- 10. rroij.com [rroij.com]

5-Bromoquinoline-8-carboxylic acid and its derivatives

An In-Depth Technical Guide to 5-Bromoquinoline-8-carboxylic Acid and Its Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide focuses on a specific, highly functionalized derivative, This compound , and its synthetic progeny. From the perspective of a Senior Application Scientist, this document elucidates the rationale behind its synthesis, explores its derivatization into bioactive amides and esters, and delves into the validated mechanisms of action that position these compounds as promising candidates for anticancer and antibacterial drug development. We will dissect the structure-activity relationships (SAR) that underscore their potential, providing detailed experimental protocols and data-driven insights for researchers in drug discovery and development.

The this compound Scaffold: A Profile

The strategic placement of a bromine atom at the C-5 position and a carboxylic acid at the C-8 position of the quinoline ring creates a molecule with significant potential. The bromine atom, a lipophilic halogen, can enhance membrane permeability and engage in halogen bonding, a critical interaction in modern drug design. The carboxylic acid at C-8 acts as a versatile synthetic handle for derivatization and can participate in crucial hydrogen bonding or ionic interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 928839-62-7 | [1] |

| Molecular Formula | C₁₀H₆BrNO₂ | |

| Molecular Weight | 252.06 g/mol | |

| IUPAC Name | This compound | |

| Hazard Codes | H302, H315, H319, H335 | |

| Description | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. |

Synthesis and Derivatization: From Core to Candidate

The synthesis of the core scaffold and its subsequent derivatization is a critical process, where methodological choices directly impact yield, purity, and the viability of downstream applications.

Synthesis of the Core Scaffold

A reliable route to this compound involves the oxidation of its aldehyde precursor, 5-bromoquinoline-8-carbaldehyde, which is commercially available.[1][2][3] This method is favored for its high conversion rate and operational simplicity.

Experimental Protocol 1: Synthesis of this compound

-

Rationale: This protocol utilizes a strong oxidizing agent (Potassium permanganate) to convert the aldehyde functional group of the starting material into a carboxylic acid. The reaction is conducted in an aqueous acetone solution to ensure solubility of the organic starting material while allowing the aqueous permanganate to react. A basic workup is required to deprotonate the carboxylic acid for purification, followed by acidification to precipitate the final product.

-

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-bromoquinoline-8-carbaldehyde (1.0 eq) in a 3:1 mixture of acetone and water.

-

Oxidation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄, approx. 1.5 eq) in water dropwise, maintaining the temperature below 10 °C. The reaction progress can be monitored by the disappearance of the purple permanganate color.

-

Quenching: Once the reaction is complete (as indicated by TLC or LC-MS), quench the excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.

-

Filtration: Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the pad with a small amount of acetone/water.

-

Purification & Precipitation: Transfer the filtrate to a separatory funnel and wash with diethyl ether to remove any unreacted starting material. Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.

-

Isolation: The this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Derivatization to Bioactive Amides

The carboxylic acid group is an ideal handle for creating amide libraries. Amide coupling is a cornerstone of medicinal chemistry, often improving cell permeability and metabolic stability. A robust method involves the use of EDC and HOBt as coupling agents.[4]

Experimental Protocol 2: Synthesis of a Representative Amide Derivative

-

Rationale: This protocol employs a standard peptide coupling method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) traps this intermediate to form an active ester, which is less prone to side reactions and efficiently reacts with the incoming amine to form the stable amide bond.

-

Step-by-Step Methodology:

-

Activation: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.

-

Coupling: Add EDC (1.2 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.

-

Workflow Diagram

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 885267-41-4|5-Bromoquinoline-8-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic data for 5-Bromoquinoline-8-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromoquinoline-8-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any molecule destined for high-stakes applications, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data for this characterization. This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. While complete, experimentally-verified spectra for this specific molecule are not widely published, this document synthesizes data from analogous quinoline derivatives and established spectroscopic principles to provide a robust predictive framework for its analysis.[1][2] Detailed, field-proven protocols for data acquisition are provided to ensure methodological soundness.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid, bicyclic aromatic core with two key functional groups: a bromine atom at the C5 position and a carboxylic acid at the C8 position. Each spectroscopic technique probes different aspects of this structure, providing a complementary and holistic analytical picture.

-

NMR Spectroscopy (¹H & ¹³C): Elucidates the carbon-hydrogen framework, revealing the precise electronic environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: Identifies key functional groups, particularly the characteristic vibrations of the carboxylic acid (O-H and C=O bonds) and the aromatic ring.

-

Mass Spectrometry (MS): Determines the exact molecular weight and provides structural clues through analysis of fragmentation patterns.

-

UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within the conjugated π-system of the quinoline ring.

The general workflow for the complete spectroscopic characterization of a novel or synthesized batch of this compound is a multi-step process requiring careful sample preparation and sequential analysis.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination in organic chemistry. For this compound, we anticipate distinct signals for the aromatic protons and carbons, as well as the carboxylic acid proton.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show five signals: four in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system, and one highly deshielded signal for the carboxylic acid proton (>10 ppm).[3] The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts (Exemplary) Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H2 | 8.8 - 9.0 | Doublet of doublets (dd) | ~4.5, ~1.8 | Deshielded by adjacent nitrogen. |

| H3 | 7.6 - 7.8 | Doublet of doublets (dd) | ~8.5, ~4.5 | Coupled to H2 and H4. |

| H4 | 8.4 - 8.6 | Doublet of doublets (dd) | ~8.5, ~1.8 | Deshielded by nitrogen (peri-effect). |

| H6 | 8.0 - 8.2 | Doublet (d) | ~8.0 | Influenced by bromine at C5. |

| H7 | 7.8 - 8.0 | Doublet (d) | ~8.0 | Influenced by carboxylic acid at C8. |

| COOH | > 13.0 | Broad singlet (br s) | N/A | Highly deshielded, acidic proton.[3] |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals for the 10 carbon atoms in the molecule. The carboxyl carbon is expected at the downfield end of the spectrum (165-185 ppm).[4] The positions of the aromatic carbons are influenced by the attached functional groups and the heteroatom.[5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts (Exemplary) Solvent: DMSO-d₆

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | 150 - 152 | Aromatic C adjacent to N. |

| C3 | 122 - 124 | Aromatic CH. |

| C4 | 135 - 137 | Aromatic CH. |

| C4a | 148 - 150 | Quaternary C at ring junction. |

| C5 | 118 - 120 | Quaternary C bearing Bromine. |

| C6 | 130 - 132 | Aromatic CH. |

| C7 | 128 - 130 | Aromatic CH. |

| C8 | 138 - 140 | Quaternary C bearing COOH. |

| C8a | 126 - 128 | Quaternary C at ring junction. |

| COOH | 167 - 169 | Carboxylic acid carbonyl carbon.[4] |

Experimental Protocol: NMR Spectroscopy

Trustworthiness: This protocol ensures high-quality, reproducible data by specifying solvent purity, sample concentration, and essential acquisition parameters.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of dry this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220-240 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition (C₁₀H₆BrNO₂).

Predicted Mass Spectrometry Data

Using electrospray ionization (ESI), a soft ionization technique, we expect to see the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[7] The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio) will result in a characteristic isotopic pattern for all bromine-containing ions, where the [M+2] peak is almost equal in intensity to the M peak.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z (Monoisotopic) | Expected Isotopic Pattern |

| [M]⁺˙ (Radical Cation) | 250.9582 | M, M+2 peaks in ~1:1 ratio |

| [M+H]⁺ (Protonated) | 251.9659 | [M+H]⁺, [M+H+2]⁺ peaks in ~1:1 ratio |

| [M-H]⁻ (Deprotonated) | 249.9506 | [M-H]⁻, [M-H+2]⁻ peaks in ~1:1 ratio |

Calculated from the molecular formula C₁₀H₆BrNO₂.[8]

Fragmentation: The most likely fragmentation pathway involves the loss of the carboxylic acid group (•COOH, 45 Da) or CO₂ (44 Da) from the molecular ion, a common fragmentation for carboxylic acids.[9]

Caption: Predicted primary fragmentation pathways in EI-MS.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient (e.g., 5% to 95% B over 5-10 minutes) to elute the compound.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).

-

Resolution: Set to >10,000 to allow for accurate mass determination.

-

Data Acquisition: Acquire full scan data. If fragmentation is desired, perform MS/MS (tandem mass spectrometry) on the parent ion of interest.

-

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic quinoline core.

Predicted IR Absorption Bands

The most characteristic feature will be the very broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, which often overlaps with C-H stretches.[10][11] The carbonyl (C=O) stretch will be a strong, sharp peak.

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2500-3300 | O-H stretch (Carboxylic acid dimer) | Broad, Strong | Highly characteristic broad absorption due to hydrogen bonding.[10][11] |

| ~3050 | C-H stretch (Aromatic) | Medium-Weak | Typical for sp² C-H bonds.[12] |

| 1690-1720 | C=O stretch (Carboxylic acid) | Strong, Sharp | Position is typical for an aromatic carboxylic acid.[10][12] |

| 1580-1610 | C=C & C=N stretch (Aromatic ring) | Medium | Multiple bands are expected for the quinoline ring system.[1] |

| 1210-1320 | C-O stretch (Carboxylic acid) | Medium-Strong | Coupled with O-H bending.[10] |

| ~830 | C-H out-of-plane bend | Strong | Can be indicative of the substitution pattern on the aromatic rings. |

| ~750 | C-Br stretch | Medium-Weak | Typically found in the lower frequency region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system of the quinoline ring. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions.

Predicted UV-Vis Absorption Maxima

Quinoline and its derivatives typically exhibit complex spectra with multiple absorption bands.[13][14] The exact position and intensity of these bands are sensitive to the solvent polarity.

Table 5: Predicted UV-Vis Absorption Maxima (Exemplary) Solvent: Ethanol

| Predicted λₘₐₓ (nm) | Transition Type | Rationale |

| ~230-250 | π → π | High-energy transition within the quinoline system. |

| ~310-330 | π → π | Lower-energy transition, characteristic of the extended conjugation in the bicyclic system.[15] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., ethanol or methanol). Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Cuvette Preparation: Use a matched pair of quartz cuvettes (as glass absorbs in the low UV region). Fill one cuvette with the sample solution and the other (the reference) with the pure solvent.

-

Baseline Correction: Place the reference cuvette in the beam path and run a baseline correction over the desired wavelength range (e.g., 200-400 nm) to zero the instrument.

-

Sample Measurement: Replace the reference cuvette with the sample cuvette and acquire the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If performing quantitative analysis, use the Beer-Lambert law (A = εbc).

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, MS, IR, and UV-Vis data. This guide provides a predictive framework and robust experimental protocols essential for its characterization. By correlating the predicted data—proton and carbon environments from NMR, functional groups from IR, molecular weight and formula from MS, and electronic transitions from UV-Vis—researchers can confidently confirm the structure and purity of this important chemical entity, ensuring its suitability for downstream applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C10H6BrNO2 | CID 59292860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. echemi.com [echemi.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 14. [PDF] Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of 5-Bromoquinoline-8-carboxylic acid

<-33>

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 5-Bromoquinoline-8-carboxylic acid, a compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks to personnel.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] Understanding its specific hazards is the first step in safe handling.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4][5]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][4][5]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4][5]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.[3][4][5][6]

Pictograms:

The following pictograms are associated with the hazards of this compound:

-

Exclamation Mark: Indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation.

-

Health Hazard: May be used to indicate respiratory sensitization, mutagenicity, carcinogenicity, or reproductive toxicity. While not explicitly stated for this compound in the provided results, it is a potential hazard for quinoline derivatives.

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below. These statements are crucial for preventing exposure and responding effectively in case of an incident.[4][6][8]

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7] |

| P264 | Wash skin thoroughly after handling.[6][7][8] | |

| P270 | Do not eat, drink or smoke when using this product.[7][9] | |

| P271 | Use only outdoors or in a well-ventilated area.[6][7][8] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][6][7][8] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help.[7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6][8] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][8] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[6][8] | |

| P330 | Rinse mouth.[7] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[8] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[8] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[6][7] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6][7][8] |

| P405 | Store locked up.[7][8] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6][7] |

Section 2: Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

2.1. Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4][8] This is critical to avoid inhalation of dust or fumes.

-

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[10][11] Standard safety glasses are not sufficient.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and replaced if damaged.

-

Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[10]

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with a particulate filter is recommended.[10]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][8]

2.2. Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6][8][10]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[10][12]

-

Storage Conditions: Store in a cool, dry place.

Section 3: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

3.1. First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air.[6][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][8] Seek immediate medical attention.[13]

-